![molecular formula C14H24N2O B8656798 (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol CAS No. 1037254-47-9](/img/structure/B8656798.png)
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tert-butylamino group attached to an ethan-1-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1-Aminoethyl)phenylboronic acid with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(1-Aminoethyl)phenyl]-2-(methylamino)ethan-1-ol
- 1-[4-(1-Aminoethyl)phenyl]-2-(ethylamino)ethan-1-ol
- 1-[4-(1-Aminoethyl)phenyl]-2-(propylamino)ethan-1-ol
Uniqueness
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol stands out due to its tert-butylamino group, which imparts unique steric and electronic properties. This makes it more resistant to certain types of chemical degradation and enhances its stability under various conditions .
Eigenschaften
CAS-Nummer |
1037254-47-9 |
|---|---|
Molekularformel |
C14H24N2O |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
KUHBBYPXWKYKKR-GXFFZTMASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)[C@@H](CNC(C)(C)C)O)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
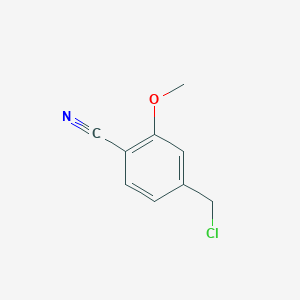
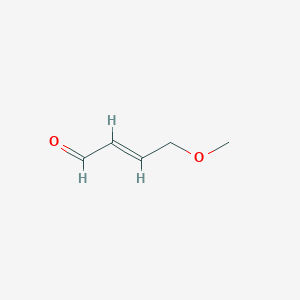
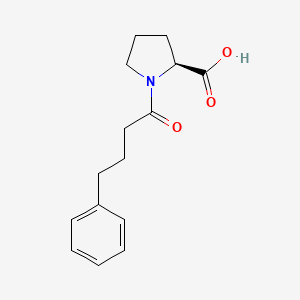
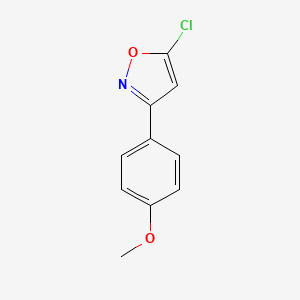
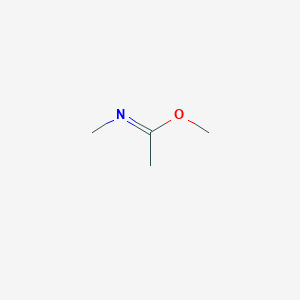
![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)
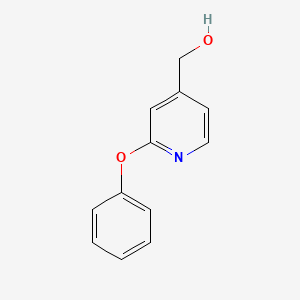
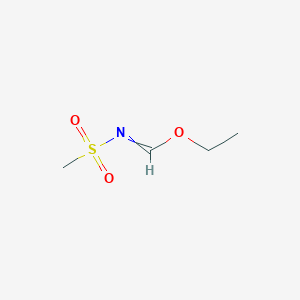
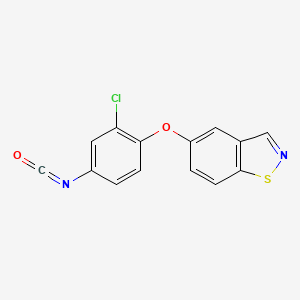
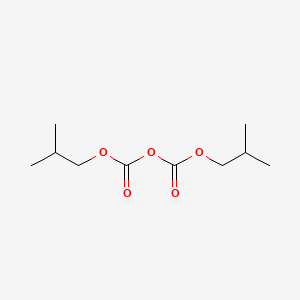
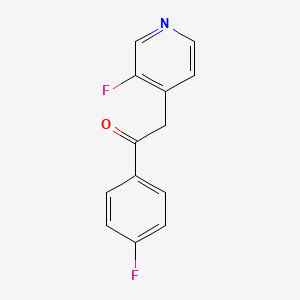
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
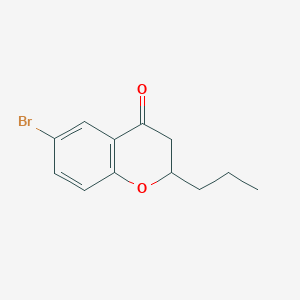
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)
